1-Benzyl-6-methoxy-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-methoxy-1H-indol-5-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-Benzyl-6-methoxy-1H-indol-5-ol typically involves several steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for this transformation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzyl-6-methoxy-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the indole to its corresponding indoline derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indoles and indolines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-Benzyl-6-methoxy-1H-indol-5-ol exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways . The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-6-methoxy-1H-indol-5-ol can be compared with other indole derivatives, such as:
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Known for its use in pharmaceuticals.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H15NO2 |
---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-benzyl-6-methoxyindol-5-ol |
InChI |
InChI=1S/C16H15NO2/c1-19-16-10-14-13(9-15(16)18)7-8-17(14)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
HVRFVXAAINEBFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CN(C2=C1)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.